molecular formula C7H5N3O3 B8707865 1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-hydroxy-

1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-hydroxy-

Cat. No. B8707865
M. Wt: 179.13 g/mol
InChI Key: HTKVEIDZTVOAPX-UHFFFAOYSA-N
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Patent
US04576952

Procedure details

4,7-Dihydro-7-oxo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (7.0 g, 39 mmol) was suspended in Dowtherm A (250 ml) and the mixture was heated under reflux under nitrogen for 2.5 h. After cooling, the mixture was diluted with 60°-80° petrol and filtered. The precipitate was washed well with petrol and dried to give the crude product as an off-white solid (3.9 g, 74%). Recrystallisation from aqueous ethanol/ether gave the title compound as very fine needles, m.p. >320° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7](C(O)=O)=[CH:6][NH:5][C:4]2[CH:11]=[N:12][NH:13][C:3]1=2>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[O:1]=[C:2]1[CH:7]=[CH:6][NH:5][C:4]2[CH:11]=[N:12][NH:13][C:3]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
O=C1C2=C(NC=C1C(=O)O)C=NN2
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
Step Three
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed well with petrol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the crude product as an off-white solid (3.9 g, 74%)
CUSTOM
Type
CUSTOM
Details
Recrystallisation from aqueous ethanol/ether

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(NC=C1)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.